

# In-Depth Technical Guide: 1,2,3-Pentatriene

## (CAS Number 62018-46-6)

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### Compound of Interest

Compound Name: 1,2,3-Pentatriene

Cat. No.: B13520168

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the available data and properties of the chemical compound with CAS number 62018-46-6, identified as **1,2,3-pentatriene**. Due to the limited experimental data specifically for this compound, this guide also incorporates information on the broader classes of cumulenes and allenes to provide context for its potential reactivity and characteristics. This document is intended to serve as a resource for researchers and professionals in drug development and other scientific fields who may be interested in this or structurally related molecules.

## Chemical Identity and Physical Properties

**1,2,3-Pentatriene** is a cumulene, a class of organic compounds with three or more cumulative double bonds.<sup>[1]</sup> Its structure is characterized by a chain of five carbon atoms with double bonds between the first four carbons.

Identifier	Value	Source
CAS Number	62018-46-6	<a href="#">[2]</a>
Molecular Formula	C5H6	<a href="#">[2]</a>
Molecular Weight	66.1 g/mol	<a href="#">[2]</a>
IUPAC Name	penta-1,2,3-triene	<a href="#">[2]</a>
Synonyms	CTK2C8719, DTXSID20544597	<a href="#">[2]</a>
Canonical SMILES	CC=C=C=C	<a href="#">[2]</a>
InChI	InChI=1S/C5H6/c1-3-5-4-2/h4H,1H2,2H3	<a href="#">[2]</a>
InChIKey	WWQAGDWTJOKFQB- UHFFFAOYSA-N	<a href="#">[2]</a>

Note: Experimental physical properties such as boiling point, melting point, and density for **1,2,3-pentatriene** are not readily available in the searched literature.

## Computed and Theoretical Data

A significant portion of the available information on **1,2,3-pentatriene** is derived from computational chemistry. This data provides theoretical insights into the molecule's properties.

Property	Value	Source
XLogP3-AA	1.3	<a href="#">[2]</a>
Hydrogen Bond Donor Count	0	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	0	<a href="#">[2]</a>
Rotatable Bond Count	0	<a href="#">[2]</a>
Exact Mass	66.04695019 g/mol	<a href="#">[2]</a>
Monoisotopic Mass	66.04695019 g/mol	<a href="#">[2]</a>
Topological Polar Surface Area	0 Å <sup>2</sup>	<a href="#">[2]</a>
Heavy Atom Count	5	<a href="#">[2]</a>
Complexity	78.2	<a href="#">[2]</a>

## Spectroscopic Data

While specific spectra for **1,2,3-pentatriene** were not found, the NIST Chemistry WebBook indicates the availability of microwave spectra for this compound.[\[3\]](#) Researchers interested in its spectroscopic characterization are encouraged to consult this resource.

## Synthesis and Reactivity

### General Synthesis of Allenes and Cumulenes

Specific experimental protocols for the synthesis of **1,2,3-pentatriene** are not detailed in the available literature. However, general methods for the synthesis of allenes and cumulenes are well-established. One common approach involves the reaction of propargyl halides with organocuprates.

### Representative Experimental Protocol: Synthesis of an Allene via SN2' Displacement

The following is a generalized protocol for the synthesis of an allene, a class of compounds to which **1,2,3-pentatriene** belongs. This protocol is for illustrative purposes and would require optimization for the specific synthesis of **1,2,3-pentatriene**.

**Materials:**

- A propargylic halide (e.g., a propargyl bromide)
- An organocuprate reagent (e.g., lithium dimethylcuprate)
- Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent
- An inert atmosphere (e.g., argon or nitrogen)

**Procedure:**

- The organocuprate reagent is prepared *in situ* by reacting an organolithium reagent with a copper(I) halide in an anhydrous ethereal solvent under an inert atmosphere at low temperature (e.g., -78 °C).
- The propargylic halide, dissolved in the same anhydrous solvent, is then added dropwise to the cooled solution of the organocuprate.
- The reaction mixture is stirred at a low temperature for a specified period, and the progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
- The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield the allene.

## General Workflow for Allene Synthesis

Preparation of Organocuprate Reagent

Dropwise at low temp

Addition of Propargylic Halide

After reaction completion

Reaction Quenching

Extraction and Washing

Drying and Solvent Removal

Purification

Final Allene Product

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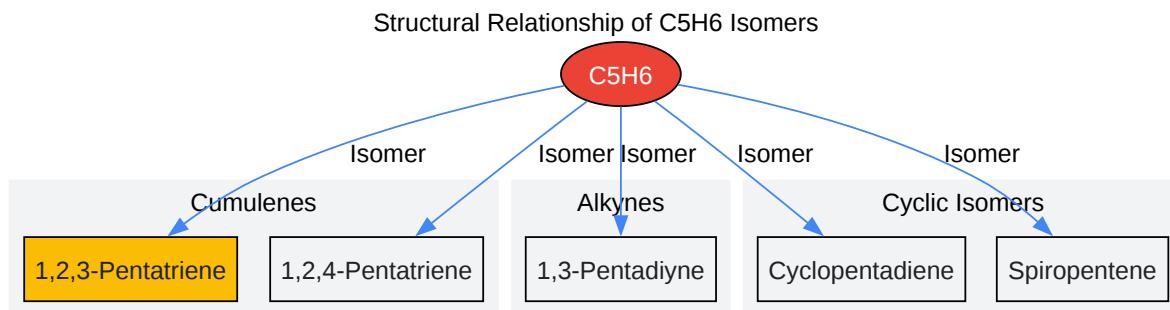
A generalized workflow for the synthesis of allenes.

Reactivity of Cumulenes

Cumulenes are known for their unique reactivity.<sup>[1]</sup> The central carbon of a butatriene system is sp-hybridized, with the two adjacent carbons being sp<sup>2</sup>-hybridized. This arrangement results in a rigid, linear geometry of the C=C=C=C core.<sup>[1]</sup> The reactivity of cumulenes can be complex, with the potential for reactions to occur at the terminal or central double bonds. Theoretical studies on substituted<sup>[4]</sup> cumulenes suggest that [4+2] cycloaddition reactions are kinetically favored at the terminal  $\pi$ -bonds and thermodynamically favored at the central  $\pi$ -bond.<sup>[5][6]</sup>

## Structural Context and Isomerism

**1,2,3-Pentatriene** is one of several isomers with the molecular formula C<sub>5</sub>H<sub>6</sub>. Understanding its relationship to other isomers is crucial for its chemical characterization.



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Isomeric relationship of **1,2,3-pentatriene** to other C<sub>5</sub>H<sub>6</sub> compounds.

## Safety and Handling

Specific safety data for **1,2,3-pentatriene** is not available.<sup>[2]</sup> However, based on its structure as a low molecular weight, unsaturated hydrocarbon, it should be handled with caution. It is likely to be a flammable liquid and its vapors may form explosive mixtures with air. General safety precautions for handling flammable liquids in a laboratory setting should be strictly followed. This includes working in a well-ventilated fume hood, avoiding sources of ignition, and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

# Relevance to Drug Development and Biological Activity

There is no direct information available regarding the biological activity or application of **1,2,3-pentatriene** in drug development. However, the pentadiene structural motif is present in various biologically active molecules. For instance, certain 1,4-pentadien-3-one derivatives have been reported to exhibit a range of biological activities, including antiviral and antibacterial properties.<sup>[7][8][9]</sup> These findings suggest that the diene functional group can be a pharmacophore of interest.

While **1,2,3-pentatriene** itself is a simple hydrocarbon, its unique cumulene structure could serve as a rigid scaffold for the design of novel bioactive molecules. The stereochemistry of cumulenes is also of interest; cumulenes with an odd number of double bonds, like **1,2,3-pentatriene**, can exhibit cis-trans isomerism if appropriately substituted at the terminal carbons.<sup>[10]</sup> This stereochemical feature could be exploited in the design of molecules that interact with specific biological targets.

Further research would be necessary to explore the biological potential of **1,2,3-pentatriene** and its derivatives. This could involve synthesizing derivatives with various functional groups and screening them for different biological activities.

## Conclusion

**1,2,3-Pentatriene** (CAS 62018-46-6) is a cumulene for which there is a notable lack of extensive experimental data. Its basic chemical identity is established, and theoretical properties have been computed. While specific experimental protocols and biological activity data are absent, an understanding of its chemistry can be inferred from the broader classes of allenes and cumulenes. For researchers and professionals in drug development, **1,2,3-pentatriene** and its derivatives may represent an unexplored area of chemical space with potential for the development of novel molecular scaffolds. Any future work with this compound should prioritize a thorough experimental characterization of its physical properties and a comprehensive assessment of its safety profile.

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